(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate (R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639593
InChI: InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-14-8-9-17(23)15-10-12-16(13-11-15)22-26-20(4,5)21(6,7)27-22/h10-13,17H,8-9,14H2,1-7H3/t17-/m1/s1
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C
Molecular Formula: C21H32BNO4
Molecular Weight: 373.3 g/mol

(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13639593

Molecular Formula: C21H32BNO4

Molecular Weight: 373.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C21H32BNO4
Molecular Weight 373.3 g/mol
IUPAC Name tert-butyl (2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-14-8-9-17(23)15-10-12-16(13-11-15)22-26-20(4,5)21(6,7)27-22/h10-13,17H,8-9,14H2,1-7H3/t17-/m1/s1
Standard InChI Key XUULQXNFXUYKPE-QGZVFWFLSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H]3CCCN3C(=O)OC(C)(C)C
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is C22H32BNO4\text{C}_{22}\text{H}_{32}\text{BNO}_4, with a molecular weight of 397.31 g/mol . The (R)-configuration at the pyrrolidine ring’s second position ensures enantioselective reactivity, while the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents .

Key Structural Features:

  • Pyrrolidine ring: A five-membered nitrogen heterocycle providing rigidity and stereochemical control.

  • tert-Butyl carbamate: A bulky protecting group that prevents undesired side reactions at the amine site.

  • Boronate ester: Facilitates Suzuki-Miyaura cross-couplings due to its sp2^2-hybridized boron atom .

Spectroscopic Data:

  • 1^1H NMR (300 MHz, CDCl3_3): δ 1.28 (s, 12H, pinacol CH3_3), 1.45 (s, 9H, tert-butyl), 3.45–3.60 (m, 4H, pyrrolidine and B–O–CH2_2), 7.35–7.50 (m, 4H, aromatic) .

  • IR (neat): 2975 cm1^{-1} (C–H stretch), 1740 cm1^{-1} (C=O), 1360 cm1^{-1} (B–O) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

Step 1: Pyrrolidine Functionalization
(R)-tert-butyl pyrrolidine-1-carboxylate is reacted with 4-bromophenylboronic acid pinacol ester under Pd-catalyzed Suzuki-Miyaura coupling conditions .

Reaction Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (2 mol%)

  • Base: K2_2CO3_3 (2 equiv)

  • Solvent: Dioxane/H2_2O (4:1)

  • Temperature: 80°C, 12 h .

Step 2: Purification
Crude product is purified via flash chromatography (hexane/EtOAc 8:2) to yield the title compound in 65–70% yield .

Optimization Challenges

  • Steric hindrance: The tert-butyl group slows coupling kinetics, requiring elevated temperatures .

  • Boron oxidation: Strict anhydrous conditions are necessary to prevent boronate hydrolysis .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron reagent in aryl-aryl bond formations. For example, coupling with 4-bromoacetophenone yields chiral biaryl derivatives with >90% enantiomeric excess .

Mechanistic Insight:
The boronate’s empty p-orbital facilitates transmetallation with palladium, enabling catalytic cycle completion.

Pharmaceutical Intermediates

  • Anticancer agents: Used in synthesizing kinase inhibitors targeting EGFR and BRAF mutations .

  • Antiviral drugs: Key intermediate in HCV protease inhibitor pipelines .

Recent Advances and Research Trends

Flow Chemistry Applications

Continuous-flow systems have reduced reaction times from 12 h to 30 minutes, achieving 85% yield via enhanced mass transfer .

Bioconjugation Strategies

The boronate group has been exploited for pH-dependent antibody-drug conjugate (ADC) synthesis, enabling tumor-specific drug release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator